1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide
Overview
Description
1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have been known to inhibit several important proteins, including cyclin-dependent kinase1, hiv reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (il-6), tumor necrosis factor alpha (tnf-), phosphodiesterase-4, and nad(p)h oxidases .
Mode of Action
It’s worth noting that similar compounds have been reported to exert their antitumor impact via various mechanisms such as cell growth inhibition, apoptosis induction, angiogenesis inhibition, and by targeting diverse tyrosine, serine/threonine, and lipid kinases .
Biochemical Pathways
Related compounds have been known to affect various pathways related to cell growth, apoptosis, angiogenesis, and kinase activity .
Result of Action
Similar compounds have shown cytotoxic activities against various cancer cell lines .
Preparation Methods
The synthesis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by protection of the NH group and subsequent reactions to introduce the sulfonamide group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, to form various derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide is unique due to its specific substitution pattern and biological activity. Similar compounds include:
1H-pyrazolo[3,4-b]pyridine: Lacks the sulfonamide group but shares the core structure.
1-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but without the sulfonamide group.
5-amino-1H-pyrazolo[3,4-b]pyridine: Contains an amino group instead of a sulfonamide
Properties
IUPAC Name |
1-methylpyrazolo[3,4-b]pyridine-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c1-11-7-5(3-10-11)2-6(4-9-7)14(8,12)13/h2-4H,1H3,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQRJZILXTYCMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C(C=C2C=N1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1797073-53-0 | |
Record name | 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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